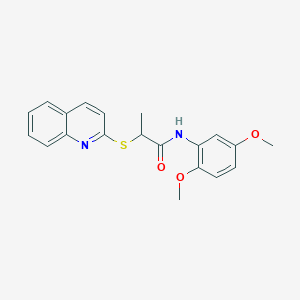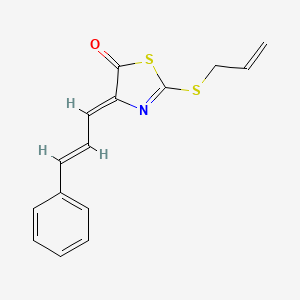![molecular formula C24H23N3O2 B5134283 N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5134283.png)
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide, also known as BML-210, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of inflammatory and immune responses.
作用机制
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. NF-κB is activated in response to various stimuli, including cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. It also inhibits the production of nitric oxide and prostaglandin E2, which are involved in the pathogenesis of inflammation. In addition, N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been shown to inhibit the activation of T cells and B cells, which play a crucial role in the immune response.
实验室实验的优点和局限性
One of the major advantages of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is its specificity for NF-κB inhibition. Unlike other inhibitors of NF-κB, N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide does not affect the activity of other transcription factors, such as AP-1 and STAT. This makes it a valuable tool for studying the role of NF-κB in various physiological and pathological processes. However, one of the limitations of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have therapeutic applications in various diseases. Another area of research is the identification of biomarkers that could predict the response of patients to NF-κB inhibitors. Additionally, the role of NF-κB in aging and age-related diseases is an area of growing interest, and N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide could be a valuable tool for studying this process. Finally, the development of novel drug delivery systems for N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide could improve its solubility and bioavailability, making it more effective in clinical settings.
Conclusion:
In conclusion, N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potent inhibition of NF-κB. It has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders. N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide exerts its pharmacological effects by inhibiting the activity of NF-κB, resulting in the suppression of inflammation and immune responses. While N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has several advantages as a tool for studying NF-κB, it also has limitations, including its poor solubility in aqueous solutions. Future research on N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide could lead to the development of more potent and selective inhibitors of NF-κB, as well as the identification of biomarkers for predicting patient response to these inhibitors.
合成方法
The synthesis of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide involves the reaction of 2-methyl-3-(2-nitrophenyl)benzoic acid with 1,2-diaminobenzene in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with 4-propoxybenzoyl chloride to yield the final product. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
科学研究应用
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, it has been found to be effective in reducing inflammation and suppressing the immune response in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-3-15-29-18-13-11-17(12-14-18)24(28)27-20-10-6-7-19(16(20)2)23-25-21-8-4-5-9-22(21)26-23/h4-14H,3,15H2,1-2H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJNMQOWUVJKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5134202.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5134215.png)
![N-methyl-1-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5134223.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B5134234.png)


![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)
![2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5134265.png)
![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134268.png)
![methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134279.png)

![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)
![N-[3-(benzoylamino)phenyl]-3-butoxybenzamide](/img/structure/B5134300.png)